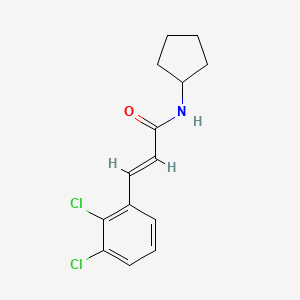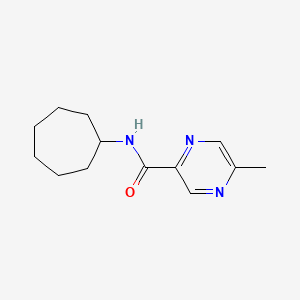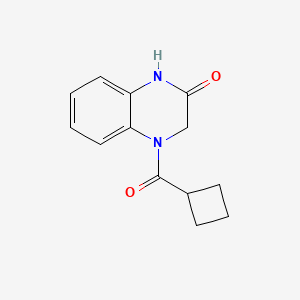
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furan carboxamides and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biochemical and physiological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory activity: This compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory activity.
2. Anticancer activity: Studies have shown that 2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide inhibits the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
3. Neuroprotective activity: This compound has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: This compound can be synthesized with high purity, making it suitable for various lab experiments.
2. Wide range of applications: This compound has been found to exhibit various biochemical and physiological effects, making it suitable for a wide range of lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain lab experiments.
2. High cost: The synthesis of this compound can be expensive, which can limit its use in certain lab experiments.
Future Directions
There are several future directions for the research on 2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide. Some of these directions include:
1. Development of new drugs: This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the development of new drugs.
2. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of this compound.
3. Optimization of synthesis method: The synthesis of this compound can be expensive, and further optimization of the synthesis method can help to reduce the cost and increase the yield.
Conclusion:
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits various biochemical and physiological effects, making it a potential candidate for drug development. The synthesis method of this compound involves the reaction of 2,4,5-trimethylpyridine-3-carboxylic acid with furan-3-carboxylic acid and subsequent coupling with an amine. Further studies are needed to fully understand the mechanism of action of this compound, and to optimize the synthesis method to reduce the cost and increase the yield.
Synthesis Methods
The synthesis of 2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide involves the reaction of 2,4,5-trimethylpyridine-3-carboxylic acid with furan-3-carboxylic acid and subsequent coupling with an amine. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
Scientific Research Applications
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Anticancer activity: This compound has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs.
3. Neuroprotective activity: Studies have shown that 2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide has neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)17-10(3)12(8)13(16)15-11-5-4-6-14-7-11/h4-7H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPORGCRTLHBVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CN=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-pyridin-3-ylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)


![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)

![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)


![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)